molecular formula C18H14ClN5OS B2866228 7-((3-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863500-88-3

7-((3-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2866228
CAS No.: 863500-88-3
M. Wt: 383.85
InChI Key: XEYYVWZMTMODKE-UHFFFAOYSA-N
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Description

“7-((3-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a synthetic organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorobenzyl and methoxyphenyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-((3-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: This step involves the nucleophilic substitution reaction where a chlorobenzyl halide reacts with a thiol group on the triazolopyrimidine core.

    Attachment of the Methoxyphenyl Group: This can be done via a coupling reaction, such as Suzuki or Heck coupling, using a methoxyphenyl boronic acid or halide.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Alcohols: From reduction reactions.

    Halogenated or Nitrated Derivatives: From substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the triazolopyrimidine core allows it to bind to active sites, inhibiting or modulating the activity of the target. The chlorobenzyl and methoxyphenyl groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 7-((3-chlorobenzyl)thio)-3-(4-hydroxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 7-((3-chlorobenzyl)thio)-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Uniqueness

The unique combination of the chlorobenzyl and methoxyphenyl groups in “7-((3-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” provides distinct chemical properties and biological activities compared to its analogs. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

7-[(3-chlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5OS/c1-25-15-7-5-14(6-8-15)24-17-16(22-23-24)18(21-11-20-17)26-10-12-3-2-4-13(19)9-12/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYYVWZMTMODKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC(=CC=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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